4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, volatile, and flammable liquid that is soluble in many organic solvents. It is also known as 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, 4-iodo-diazomethane, and 1,3-diazole-2-one. 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been used in a variety of scientific research applications, ranging from organic synthesis to drug discovery and development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the reaction of 2-aminobenzoic acid with methyl iodide, followed by cyclization with phosphorus oxychloride and subsequent iodination with iodine monochloride.
Starting Materials
2-aminobenzoic acid, methyl iodide, phosphorus oxychloride, iodine monochloride
Reaction
Step 1: 2-aminobenzoic acid is reacted with excess methyl iodide in the presence of a base such as potassium carbonate to form 4-methyl-2-iodobenzoic acid., Step 2: The resulting acid is then treated with phosphorus oxychloride to form the corresponding acid chloride., Step 3: Cyclization of the acid chloride is achieved by heating with a base such as triethylamine to form the benzodiazolone intermediate., Step 4: The benzodiazolone intermediate is then iodinated with iodine monochloride in the presence of a base such as sodium bicarbonate to form the final product, 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Scientific Research Applications
4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 1,4-dihydropyridines, 1,4-dihydropyrrolo[2,3-d]pyrimidines, and 1,4-dihydropyrrolo[3,2-c]pyridines. It has also been used as a catalyst in the synthesis of polymeric materials, such as poly(ethylene glycol) and poly(vinyl alcohol). In addition, it has been used in the synthesis of biologically active compounds, such as antiviral agents, antibiotics, and anti-cancer drugs.
Mechanism Of Action
The mechanism of action of 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is not yet fully understood. However, it is believed to be involved in the formation of reactive intermediates, such as nitrogen-centered radicals, which can be used as synthetic precursors to a variety of biologically active compounds. Additionally, it is believed to be involved in the formation of covalent bonds between molecules, which can be used to form polymeric materials.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one are not yet fully understood. However, it has been shown to have a variety of effects on enzymes and other proteins, as well as on nucleic acids. It has been shown to inhibit the activity of enzymes involved in DNA repair and replication, as well as to inhibit the activity of enzymes involved in the synthesis of fatty acids. Additionally, it has been shown to modulate the activity of transcription factors, which can lead to changes in gene expression.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in laboratory experiments include its low cost, its availability, and its relative stability. Additionally, it can be used in a variety of reactions and can be used to synthesize a wide range of compounds.
The limitations of using 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in laboratory experiments include its potential toxicity and flammability. Additionally, it can react with other molecules, leading to the formation of unwanted byproducts.
Future Directions
Future research on 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one could focus on its potential applications in drug discovery and development, as well as its potential applications in the synthesis of polymeric materials. Additionally, further research could focus on its mechanism of action and its biochemical and physiological effects. Finally, research could also focus on the development of safer and more efficient synthesis methods for this compound.
properties
IUPAC Name |
7-iodo-3-methyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXDABJFPRKBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)I)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
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